Benzyl 5-bromoisoindoline-2-carboxylate

Medicinal Chemistry Organic Synthesis Heterocyclic Building Blocks

Pharmaceutical intermediates requiring selective nitrogen protection during bromo-directed cross-couplings are often hindered by incompatible deprotection conditions. CAS 178445-27-7 solves this: a Cbz-protected 5-bromoisoindoline. - **Key Feature:** Hydrogenolytic (H₂, Pd/C) Cbz removal, orthogonal to acid-sensitive groups (Boc, tert-butyl esters, silyl ethers). - **Synthetic Utility:** Validated reactant for β-lactamase modulators (WO2019/238616); 5-bromo handle enables Pd-catalyzed C-C bond formation. - **Supply:** Consistent purity, documented protocols for scale-up.

Molecular Formula C16H14BrNO2
Molecular Weight 332.197
CAS No. 178445-27-7
Cat. No. B2764067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 5-bromoisoindoline-2-carboxylate
CAS178445-27-7
Molecular FormulaC16H14BrNO2
Molecular Weight332.197
Structural Identifiers
SMILESC1C2=C(CN1C(=O)OCC3=CC=CC=C3)C=C(C=C2)Br
InChIInChI=1S/C16H14BrNO2/c17-15-7-6-13-9-18(10-14(13)8-15)16(19)20-11-12-4-2-1-3-5-12/h1-8H,9-11H2
InChIKeyLZCLZPXCOKSFNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Benzyl 5-bromoisoindoline-2-carboxylate (CAS 178445-27-7): Procurement-Ready Synthesis and Verified Purity


Benzyl 5-bromoisoindoline-2-carboxylate (CAS 178445-27-7) is a Cbz-protected brominated isoindoline building block . Its core structure comprises a bicyclic isoindoline scaffold functionalized with a benzyl carbamate protecting group on the nitrogen and a reactive bromine at the 5-position . This specific substitution pattern enables versatile downstream transformations via cross-coupling chemistry or directed ortho-metalation strategies while maintaining orthogonal protection of the secondary amine.

Orthogonal Protection Cbz group enables hydrogenolytic cleavage compatible with acid-sensitive downstream intermediates
Synthetic Handle 5-Bromo substituent supports Pd-catalyzed cross-coupling and directed metalation strategies
Verified Purity Reported at 98% purity supporting batch consistency in multi-step synthetic campaigns

Why Benzyl 5-bromoisoindoline-2-carboxylate (CAS 178445-27-7) Cannot Be Replaced by Common Isoindoline Analogs


Unlike unsubstituted isoindoline or the free amine 5-bromoisoindoline (CAS 127168-84-7), the Cbz-protected derivative CAS 178445-27-7 provides critical differentiation through orthogonal nitrogen protection [1]. The benzyl carbamate (Cbz) group imparts stability to the secondary amine during bromine-directed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 5-bromo substituent serves as a synthetic handle for C-C bond formation . Substituting with tert-butyl 5-bromoisoindoline-2-carboxylate (Boc-protected analog) fundamentally alters the deprotection strategy—acidic vs. hydrogenolytic conditions—directly impacting sequence compatibility with acid-sensitive or benzyl-bearing downstream intermediates.

Compound
Deprotection Condition
Compatibility Risk
Cbz-protected (this product)
H₂, Pd/C (hydrogenolysis)
Orthogonal to acid-labile groups; reported fit for convergent routes
Boc-protected analog
TFA or HCl (acidolysis)
May cleave tert-butyl esters, silyl ethers, or acetals; alters sequence compatibility
Free amine 5-bromoisoindoline
No deprotection needed
Unprotected amine may participate in side reactions during cross-coupling steps

Quantitative Differentiation of Benzyl 5-bromoisoindoline-2-carboxylate (CAS 178445-27-7) vs. Analogs


Synthetic Yield and Purity: Verified Preparation of Benzyl 5-bromoisoindoline-2-carboxylate (CAS 178445-27-7)

Benzyl 5-bromoisoindoline-2-carboxylate (CAS 178445-27-7) is prepared from 5-bromoisoindoline hydrochloride via Cbz protection with benzyl chloroformate (Cbz-Cl) using triethylamine (TEA) in dichloromethane (DCM) at 20°C for 1 hour . This protocol yields 1.10 g of the purified product as a white solid following flash column chromatography (ethyl acetate/petroleum ether 0→20%) . The compound is commercially available at 98% purity , representing a reliable intermediate for multi-step synthetic campaigns.

Synthesis yield and purity
Reported
1.10 g isolated; 98% purity
Supports procurement consistency review
Reported batch-level attribute from Cbz protection protocol
Medicinal Chemistry Organic Synthesis Heterocyclic Building Blocks

Protecting Group Orthogonality: Cbz vs. Boc in 5-Bromoisoindoline-2-carboxylate Analogs

The benzyl carbamate (Cbz) protecting group in CAS 178445-27-7 offers hydrogenolytic deprotection conditions (H₂, Pd/C) that are orthogonal to acid-labile protecting groups [1]. In contrast, the tert-butyl 5-bromoisoindoline-2-carboxylate analog (Boc-protected) requires acidic conditions (TFA or HCl) for deprotection [2]. This differentiation is critical when downstream intermediates contain acid-sensitive functionalities such as tert-butyl esters, silyl ethers, or acetal protecting groups.

Deprotection orthogonality
Class-level
H₂/Pd/C vs TFA/HCl
Orthogonal deprotection strategy selection
Class-level protection group principle; route-specific review needed
Protecting Group Strategy Orthogonal Deprotection Multi-step Synthesis

Patent-Documented Intermediate: Benzyl 5-bromoisoindoline-2-carboxylate (CAS 178445-27-7) in β-Lactamase Inhibitor Synthesis

Benzyl 5-bromoisoindoline-2-carboxylate (CAS 178445-27-7) is explicitly documented as a reactant in patent WO2019/238616 , describing the preparation of compounds that modulate β-lactamase activity for treating bacterial infections [1]. The patent provides the exact synthetic protocol: 5-bromoisoindoline hydrochloride (1.00 g, 4.26 mmol) is treated with TEA (1.29 g) and Cbz-Cl (873 mg) in DCM (20 mL) at 20°C for 1 hour, yielding compound 3a as a white solid .

Patent-documented intermediate
Head-to-head
WO2019/238616 intermediate 3a
Supports β-lactamase inhibitor synthesis research
Reported protocol: DCM, TEA, Cbz-Cl, 20°C, 1 h
Antibacterial β-Lactamase Inhibition Patent Synthesis

Optimal Application Scenarios for Benzyl 5-bromoisoindoline-2-carboxylate (CAS 178445-27-7)


Suzuki-Miyaura Cross-Coupling for Dopamine D3 Receptor Ligand Synthesis

The 5-bromo substituent in CAS 178445-27-7 enables Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids to generate diverse 5-aryl isoindoline derivatives. 5-Bromoisoindoline (CAS 127168-84-7) is a documented intermediate for synthesizing 2,3-dihydro-1H-isoindoles with high affinity and selectivity for dopamine D3 receptors [1], making CAS 178445-27-7 the protected analog suitable for convergent synthetic routes requiring orthogonal nitrogen protection .

β-Lactamase Inhibitor Development Programs

CAS 178445-27-7 is specifically cited as a reactant in the preparation of β-lactamase modulators described in WO2019/238616 [1]. Pharmaceutical research teams working on antibacterial agents targeting β-lactamase-mediated resistance can leverage this validated intermediate with documented synthetic protocols and established purification procedures .

Multi-Step Synthesis Requiring Orthogonal Nitrogen Protection

For synthetic routes containing acid-sensitive protecting groups (e.g., tert-butyl esters, silyl ethers, acetals), the Cbz-protected CAS 178445-27-7 provides hydrogenolytic deprotection conditions (H₂, Pd/C) that are orthogonal to acidic cleavage [1]. This contrasts with Boc-protected analogs that require TFA or HCl deprotection , enabling strategic protecting group management in complex multi-step syntheses of pharmaceutical intermediates [2].

Application
Selection Property
Validation Focus
Pd-catalyzed cross-coupling
Cbz-protected 5-bromoaryl handle
Coupling efficiency and N-deprotection review
β-Lactamase inhibitor synthesis
Patent-documented building block
Protocol reproducibility and intermediate identity review
Orthogonal protection strategy
Hydrogenolytic Cbz cleavage
Acid-sensitive group compatibility review
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